6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that contains a chlorine atom, a dioxolo ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid typically involves the chlorination of a precursor compound followed by the formation of the dioxolo ring. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with a suitable dioxolo precursor under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde: This compound has a similar structure but contains a quinoline ring instead of a pyridine ring.
Oxolinic acid: Another related compound with a dioxolo ring and carboxylic acid group, but with different substituents.
Uniqueness
6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific combination of a chlorine atom, dioxolo ring, and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
692057-13-9 |
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Molecular Formula |
C7H4ClNO4 |
Molecular Weight |
201.56 g/mol |
IUPAC Name |
6-chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H4ClNO4/c8-3-1-9-6-5(12-2-13-6)4(3)7(10)11/h1H,2H2,(H,10,11) |
InChI Key |
FTRRYZYVWJFDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C(=CN=C2O1)Cl)C(=O)O |
Origin of Product |
United States |
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